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For Researchers, Scientists, and Drug Development Professionals

Abstract
2-tert-butyl-1H-indol-5-amine is a substituted indole derivative of significant interest in

medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming

the core of numerous natural products and pharmaceutical agents[1][2]. The unique

substitution pattern of a bulky tert-butyl group at the C2 position and an amino group at the C5

position imparts specific physicochemical properties that influence its stability and reactivity.

This guide provides a comprehensive analysis of these characteristics, drawing upon

established principles of indole and amine chemistry to offer insights for its application in

research and development. While direct literature on this specific molecule is limited, this

document synthesizes data from analogous structures to present a robust scientific overview.

Molecular Structure and Physicochemical
Properties
The chemical identity of 2-tert-butyl-1H-indol-5-amine is defined by three key structural

features: the indole nucleus, a C2-tert-butyl group, and a C5-amino group. Each of these

components contributes to the molecule's overall properties.
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Indole Nucleus: A bicyclic aromatic heterocycle, the indole ring is electron-rich and

susceptible to electrophilic attack, particularly at the C3 position[3].

C2-tert-Butyl Group: This bulky, electron-donating alkyl group sterically hinders the C3

position, potentially altering the regioselectivity of reactions. It also increases the lipophilicity

of the molecule.

C5-Amino Group: As a primary aromatic amine, this group is a strong activating group,

increasing the electron density of the benzene portion of the indole ring. It is also a site for a

variety of chemical transformations.

The predicted and known physicochemical properties are summarized in the table below.

Property Value Source

Molecular Formula C12H16N2 [4][5]

Molecular Weight 188.27 g/mol [4]

CAS Number 682357-49-9 [5][6]

Physical Form Solid [5]

XlogP (Predicted) 2.7 [4]

InChI Key
PKUZLTGNTQQVTH-

UHFFFAOYSA-N
[4][5]

Chemical Stability Profile
The stability of 2-tert-butyl-1H-indol-5-amine is a critical consideration for its synthesis,

storage, and application in drug development. Degradation can occur through several

pathways.

Oxidative Stability
Both the indole ring and the 5-amino group are susceptible to oxidation. The electron-rich

nature of the indole nucleus makes it prone to autoxidation, which can be accelerated by light

and the presence of metal ions. Primary aromatic amines can be oxidized to a variety of
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products, including nitroso, nitro, and polymeric species. The steric hindrance from the tert-

butyl group may offer some degree of protection to the indole core. However, the amino group

remains a likely site of oxidative degradation. It is recommended to store the compound under

an inert atmosphere (e.g., argon or nitrogen) and protected from light[7].

pH Stability
The molecule possesses both a weakly acidic proton on the indole nitrogen (pKa ≈ 17) and a

basic amino group (pKa of aniline ≈ 4.6).

Acidic Conditions: In strong acid, the 5-amino group will be protonated to form an ammonium

salt. The indole ring itself can undergo acid-catalyzed polymerization or degradation,

although the C2-substituent can provide some stability.

Basic Conditions: In strongly basic conditions, the N-H of the indole ring can be

deprotonated. The free amine is generally stable in moderate base.

Thermal and Photolytic Stability
Aromatic amines and indoles can be sensitive to heat and UV radiation. Thermal stress can

lead to decomposition, while photolytic degradation can occur upon exposure to light, often

leading to colored degradation products. As a general precaution, storage should be at

controlled room temperature or lower, and in light-resistant containers[7].

Reactivity Profile
The reactivity of 2-tert-butyl-1H-indol-5-amine is governed by the interplay of its functional

groups.

Reactivity of the Indole Ring
The indole ring is highly nucleophilic and readily undergoes electrophilic aromatic substitution.

Electrophilic Substitution: While the C3 position is typically the most reactive site on an

indole ring, the bulky C2-tert-butyl group presents significant steric hindrance. Therefore,

electrophilic attack may be directed to other positions on the ring. The C5-amino group is a

powerful ortho-, para-director, strongly activating the C4 and C6 positions. Thus, electrophilic

substitution is most likely to occur at the C4 or C6 positions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.chemscene.com/1805-65-8.html?productObj=CS-0060883
https://www.chemscene.com/1805-65-8.html?productObj=CS-0060883
https://www.benchchem.com/product/b3021699?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-Functionalization: The indole nitrogen can be deprotonated with a suitable base and

subsequently reacted with electrophiles to achieve N-alkylation, N-acylation, or N-

sulfonylation.

Reactivity of the 5-Amino Group
The primary aromatic amine at the C5 position is a versatile functional handle for a wide range

of chemical transformations common in drug discovery.

Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or

anhydrides to form amides, or reacted with sulfonyl chlorides to form sulfonamides. These

reactions are often used to modulate the physicochemical properties of a lead compound.

Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid

(generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a

valuable intermediate that can be displaced by a variety of nucleophiles (e.g., halides,

cyanide, hydroxyl) in Sandmeyer-type reactions.

Alkylation: While direct N-alkylation of aromatic amines can be challenging due to over-

alkylation, it can be achieved under controlled conditions or via reductive amination.

Experimental Protocols
The following are representative, generalized protocols for assessing the stability and exploring

the reactivity of 2-tert-butyl-1H-indol-5-amine. These are based on standard laboratory

procedures.

Protocol 4.1: Forced Degradation Study
This protocol outlines a typical workflow for assessing the stability of a compound under

stressed conditions.

Objective: To identify potential degradation pathways and the intrinsic stability of the molecule.

Methodology:

Stock Solution Preparation: Prepare a stock solution of 2-tert-butyl-1H-indol-5-amine in a

suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for

24 hours.

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C

for 24 hours.

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen

peroxide. Keep at room temperature for 24 hours.

Thermal Degradation: Store a solid sample and a solution sample at 80°C for 48 hours.

Photolytic Degradation: Expose a solid sample and a solution sample to a calibrated light

source (e.g., ICH option 2) for a specified duration.

Analysis: At the end of the incubation period, neutralize the acidic and basic samples.

Analyze all samples, alongside an unstressed control, by a stability-indicating method such

as HPLC-UV/MS to quantify the parent compound and detect any degradation products.
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Analysis
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Caption: Workflow for a forced degradation study.

Protocol 4.2: N-Acylation of the 5-Amino Group
Objective: To synthesize the N-acetyl derivative of 2-tert-butyl-1H-indol-5-amine.

Methodology:

Dissolve 1 equivalent of 2-tert-butyl-1H-indol-5-amine in a suitable aprotic solvent (e.g.,

dichloromethane or tetrahydrofuran).

Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or

diisopropylethylamine.

Cool the mixture to 0°C in an ice bath.

Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride dropwise.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or

LC-MS.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Key Reactivity Pathways
The following diagram summarizes the principal reactive sites and potential transformations of

2-tert-butyl-1H-indol-5-amine.

Caption: Key reactivity pathways of the title compound.
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Conclusion
2-tert-butyl-1H-indol-5-amine is a molecule with a rich and varied chemical profile. Its stability

is influenced by its susceptibility to oxidation and sensitivity to pH extremes, necessitating

careful handling and storage. The reactivity is dominated by the electron-rich indole nucleus

and the versatile primary amino group. The steric bulk of the C2-tert-butyl group plays a crucial

role in directing reactivity on the indole ring, potentially favoring substitution at the C4 and C6

positions. The 5-amino group provides a key handle for derivatization, making this compound a

valuable building block for the synthesis of complex molecules in drug discovery programs. A

thorough understanding of these properties is essential for any researcher or scientist working

with this promising scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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